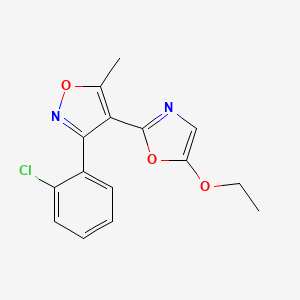

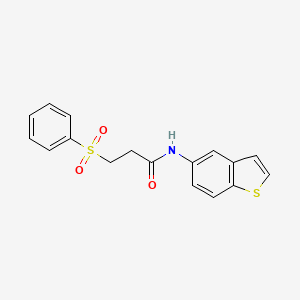

![molecular formula C14H13NO4 B2710974 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1361143-16-9](/img/structure/B2710974.png)

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

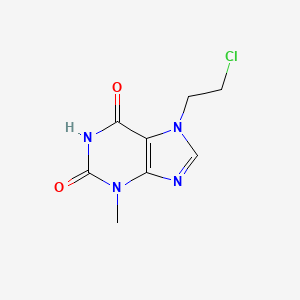

“2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” is a compound that contains a furan ring, which is a common structural component of many natural products . It is a type of furan platform chemical (FPC) that can be synthesized from biomass .

Synthesis Analysis

The synthesis of furan compounds like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be achieved through the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” includes a furan ring, a carbonyl group, an amino group, and a phenyl group . The compound also contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be influenced by various factors. For instance, the Paal–Knorr synthesis requires an acid catalyst . Also, the compound can undergo different types of reactions applicable to FPCs .科学研究应用

Organic Synthesis and Heterocyclic Chemistry

Furan derivatives, including those similar to "2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid," are pivotal in the synthesis of heterocyclic compounds. For instance, the reaction of cysteine with levulinic acid produces heterocyclic structures stabilized via dehydration, leading to compounds like 5-oxothiazolidinecarboxylic acid. These reactions demonstrate the utility of furan derivatives in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Grinev, Amal’chieva, & Egorova, 2014).

Material Science and Polymer Chemistry

Furan derivatives are also explored for their potential in material science, particularly in the development of biobased polymers. The synthesis of furan oligoesters from 2,5-furandicarboxylic acid and aliphatic diols using immobilized lipase B illustrates the feasibility of producing biobased polymers with high yield. This approach highlights the role of furan derivatives in creating sustainable materials for various applications, including packaging and automotive parts (Cruz-Izquierdo et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against Candida albicans, Escherichia coli, and Staphylococcus aureus has been documented. This finding suggests that furan derivatives could serve as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Kalyaev et al., 2022).

Biochemical Applications

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of furan derivatives in biochemical processes. FDCA is a promising biobased platform chemical for producing polymers, highlighting the role of furan derivatives in transitioning towards sustainable chemical processes (Dijkman, Groothuis, & Fraaije, 2014).

安全和危害

未来方向

Furan platform chemicals like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” have potential applications in the chemical industry, particularly as the industry shifts from traditional resources such as crude oil to biomass . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . Future research may focus on exploring these possibilities.

属性

IUPAC Name |

2-(furan-2-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQFNSRFSXTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)

![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)